N4-(2,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine
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Overview
Description
N4-(2,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with a nitro group and a difluorophenyl group, making it a valuable candidate for research in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine typically involves the reaction of 2,4-difluoroaniline with a pyrimidine derivative under specific conditionsThe reaction conditions often involve the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the desired transformations .
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents. The choice of raw materials and reaction conditions is crucial to ensure the scalability and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N4-(2,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
N4-(2,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of N4-(2,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro group can participate in redox reactions, while the difluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Difluorophenyl)-2-fluorobenzamide: Shares the difluorophenyl group and has applications in medicinal chemistry.
2-(2,4-Difluorophenyl)-5-fluoropyridine: Another fluorinated compound with applications in organic synthesis and materials science.
Uniqueness
N4-(2,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine is unique due to its combination of a nitro group and a difluorophenyl group on a pyrimidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-N-(2,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N5O2/c11-5-1-2-7(6(12)3-5)16-10-8(17(18)19)9(13)14-4-15-10/h1-4H,(H3,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPWPWHDCMEJIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC2=NC=NC(=C2[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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